molecular formula C25H18O6S B11406725 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methyl-1-benzofuran-2-carboxylate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B11406725
M. Wt: 446.5 g/mol
InChI Key: RPHUKEITEOXOCF-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of benzoxathiol and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxathiol and benzofuran intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include ethylating agents, oxidizing agents, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or its role in drug development.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE include other benzoxathiol and benzofuran derivatives, such as:

  • 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE
  • 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE

Uniqueness

What sets 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYL-1-BENZOFURAN-2-CARBOXYLATE apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C25H18O6S

Molecular Weight

446.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C25H18O6S/c1-3-28-16-10-8-15(9-11-16)19-12-17(13-21-23(19)31-25(27)32-21)29-24(26)22-14(2)18-6-4-5-7-20(18)30-22/h4-13H,3H2,1-2H3

InChI Key

RPHUKEITEOXOCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=C(C5=CC=CC=C5O4)C)SC(=O)O3

Origin of Product

United States

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